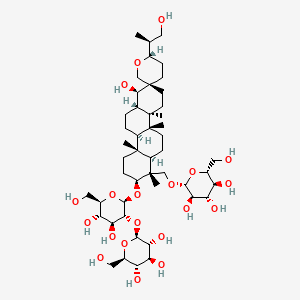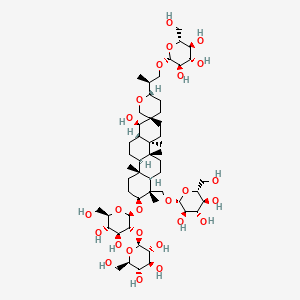![molecular formula C14H16F3N3O7 B591446 5-[3-(Trifluoroacétamido)-1-(E)-propényl]-uridine CAS No. 869222-68-4](/img/structure/B591446.png)
5-[3-(Trifluoroacétamido)-1-(E)-propényl]-uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((E)-3-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C14H16F3N3O7 and its molecular weight is 395.291. The purity is usually 95%.
BenchChem offers high-quality N-((E)-3-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((E)-3-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent antiviral
Ce composé est un puissant agent antiviral utilisé dans le traitement des infections virales causées par les virus de l'herpès simplex (HSV-1, HSV-2), le virus varicelle-zona (VZV) et le virus d'Epstein-Barr (EBV) .
Inhibition de la réplication de l'ADN viral
Le composé inhibe la réplication de l'ADN viral, réduisant la propagation virale et favorisant la récupération de l'hôte . Cela en fait un outil précieux dans l'étude de ces virus et des maladies qu'ils provoquent.
Mécanisme d'action
Son mécanisme d'action implique l'incorporation dans l'ADN viral, conduisant à la terminaison de la chaîne . Cela peut être utilisé pour étudier le processus de réplication de l'ADN et les effets de son interruption.
Recherche biochimique
En tant que nucléoside modifié, il peut être utilisé dans la recherche biochimique, en particulier dans les études impliquant les acides nucléiques .
Recherche sur le SARS-CoV-2
Il a été mentionné dans le contexte de la recherche sur le SARS-CoV-2, ce qui indique des applications potentielles dans l'étude et le traitement de la COVID-19 .
Disponibilité commerciale
Le composé est disponible dans le commerce et peut être acheté pour une utilisation dans divers types de recherche scientifique .
Mécanisme D'action
Target of Action
The primary target of 5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine is the viral DNA of herpes simplex viruses (HSV-1, HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) . These viruses are responsible for a variety of infections in humans .
Mode of Action
5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine acts by inhibiting viral DNA replication . It gets incorporated into the viral DNA, leading to chain termination . This prevents the virus from replicating and spreading within the host organism .
Biochemical Pathways
The compound affects the DNA replication pathway of the virus . By incorporating itself into the viral DNA, it disrupts the normal replication process, leading to premature termination of the growing DNA chain . This halts the propagation of the virus and aids in the recovery of the host .
Result of Action
The result of the action of 5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine is a reduction in viral propagation . By inhibiting viral DNA replication, it prevents the spread of the virus within the host, promoting recovery .
Action Environment
The action of 5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine is influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other biological molecules can affect the stability and efficacy of the compound
Analyse Biochimique
Cellular Effects
5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine has been shown to have potent antiviral properties. It inhibits viral DNA replication, reducing viral propagation and promoting host recovery.
Molecular Mechanism
The molecular mechanism of action of 5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine involves its incorporation into viral DNA, leading to chain termination. This inhibits the replication of the viral DNA, thereby reducing the propagation of the virus.
Propriétés
IUPAC Name |
N-[(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h1-2,4,7-9,11,21-23H,3,5H2,(H,18,25)(H,19,24,26)/b2-1+/t7-,8-,9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXZSDJKAIYXMV-TVIFIVJDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CCNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/CNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













